molecular formula C12H13NOS B14139974 2-(3-Methoxyphenyl)-4,5-dimethylthiazole

2-(3-Methoxyphenyl)-4,5-dimethylthiazole

Cat. No.: B14139974
M. Wt: 219.30 g/mol
InChI Key: CFSVCQKITJQOPJ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-4,5-dimethylthiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a methoxyphenyl group and two methyl groups on the thiazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-4,5-dimethylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzaldehyde with thioamide in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-4,5-dimethylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Methoxyphenyl)-4,5-dimethylthiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-4,5-dimethylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)benzimidazole: Similar in structure but contains a benzimidazole ring instead of a thiazole ring.

    3-Methoxyphenylthiazole: Lacks the dimethyl groups on the thiazole ring.

    4,5-Dimethylthiazole: Does not have the methoxyphenyl group.

Uniqueness

2-(3-Methoxyphenyl)-4,5-dimethylthiazole is unique due to the combination of the methoxyphenyl group and the dimethyl-substituted thiazole ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4,5-dimethyl-1,3-thiazole

InChI

InChI=1S/C12H13NOS/c1-8-9(2)15-12(13-8)10-5-4-6-11(7-10)14-3/h4-7H,1-3H3

InChI Key

CFSVCQKITJQOPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C

Origin of Product

United States

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